3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Beschreibung
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(4-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-16-4-7-19(10-17(16)2)26-22-14-30(13-18-5-8-20(31-3)9-6-18)23-12-25-24(32-15-33-25)11-21(23)27(22)29-28-26/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRRJRNDNQVOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has gained attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its potential anticancer effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
The presence of the dimethylphenyl and methoxybenzyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi.
- Enzyme Inhibition : Pyrazoloquinolines may inhibit key enzymes involved in cancer progression and metastasis.
Research has suggested that the anticancer properties of 3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, preventing further cell division.
Case Studies
A notable study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis.
| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 30 |
| 50 | 30 | 60 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli at MIC values ranging from 25 to 100 µg/mL.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogous compounds, focusing on structural variations, physicochemical properties, and synthesis methodologies.
Substituent Variations and Physicochemical Properties
*Calculated based on analogous structures in and .
Key Observations :
- Lipophilicity : The target compound’s 3,4-dimethylphenyl and 4-methoxybenzyl groups increase hydrophobicity compared to fluorobenzyl () or methylbenzyl () derivatives.
- Steric Hindrance: The fused dioxolo ring in the target compound reduces conformational flexibility relative to non-fused analogs (e.g., ).
Q & A
Q. Critical Parameters :
- Temperature control (60–120°C) to prevent decomposition.
- Solvent selection (e.g., ethanol, DMF) for solubility and stability .
Advanced: How can structural contradictions in NMR or MS data for this compound be resolved?
Answer:
Discrepancies arise from:
- Regioisomerism : Substituent positions on the pyrazoloquinoline core may lead to overlapping NMR peaks. Use 2D NMR (COSY, HSQC) to assign protons and carbons .
- Dynamic Stereochemistry : Rotatable bonds (e.g., methoxybenzyl group) cause conformational variability. Low-temperature NMR (−40°C) stabilizes conformers .
- Mass Fragmentation : Compare experimental MS with computational predictions (e.g., High-Resolution Mass Spectrometry) to confirm molecular ion peaks and fragmentation pathways .
Basic: What standard methods are used to evaluate its biological activity in vitro?
Answer:
- Enzyme Inhibition Assays : Measure IC50 values against kinases or oxidoreductases using fluorometric/colorimetric substrates .
- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 μM) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with competitive binding models .
Advanced: How can contradictory results in biological assays (e.g., cytotoxicity vs. non-toxicity) be analyzed?
Answer:
Contradictions may stem from:
- Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells) to assess tissue-specific effects .
- Metabolic Stability : Use liver microsomes or S9 fractions to evaluate compound degradation kinetics .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended interactions .
- Redox Interference : Control for autofluorescence or antioxidant artifacts in viability assays .
Basic: What computational tools are suitable for predicting its structure-activity relationships (SAR)?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- QSAR Models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to correlate with activity .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced: How can regioselectivity challenges during functionalization be addressed?
Answer:
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution .
- Microwave Irradiation : Enhances regioselectivity in heterocyclic reactions by uniform heating .
- Protection-Deprotection Strategies : Use tert-butyl or acetyl groups to block reactive sites during synthesis .
Basic: What analytical techniques confirm purity and identity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for structural confirmation .
- Elemental Analysis : Validate empirical formula within ±0.4% error .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and stability .
Basic: What are its stability profiles under varying pH and temperature conditions?
Answer:
- pH Stability : Stable in neutral buffers (pH 6–8); degrades in acidic (pH < 4) or alkaline (pH > 10) conditions via hydrolysis of the dioxole ring .
- Thermal Stability : Decomposes above 150°C (TGA data); store at −20°C in anhydrous DMSO .
Advanced: How can cross-disciplinary approaches (e.g., materials science) enhance its applications?
Answer:
- Fluorescent Probes : Leverage quinoline’s intrinsic fluorescence for cellular imaging (λem = 450 nm) .
- Metal Complexation : Coordinate with transition metals (e.g., Cu, Pt) for catalytic or anticancer applications .
- Polymer Conjugates : PEGylation or dendrimer encapsulation to modulate release kinetics .
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